N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative with a brominated aromatic substituent at the 3-position of the phenyl ring. Its molecular formula is C₁₉H₁₆BrN₃O₃, with a molecular weight of 414.25 g/mol . The compound features a dihydropyridazine core, a methoxy group at the 4-position, and a 4-methylphenyl moiety.
Properties
IUPAC Name |
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3/c1-12-6-8-15(9-7-12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-5-3-4-13(20)10-14/h3-11H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYFORQSYQLTFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC(=CC=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound belonging to the dihydropyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C18H19BrN2O3 |
| Molecular Weight | 373.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1ccc(cc1)N(=O)c2c(c(=O)n(c2)C(=O)N(c3cc(ccc3)Br)OC)C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or modulate receptor functions, leading to altered cellular pathways and biological responses. The interaction with molecular targets can result in various therapeutic effects, including anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound. In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Results : The compound demonstrated IC50 values in the low micromolar range, indicating potent antiproliferative activity.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has been evaluated for anti-inflammatory properties. In vivo studies suggest that it can reduce inflammation markers in animal models of inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Substituent Effects : The presence of bromine and methoxy groups significantly enhances the compound's potency.
- Positioning of Functional Groups : Variations in the positioning of substituents on the aromatic rings can lead to differences in biological activity.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored a series of pyridazine derivatives, including this compound. The study reported that this compound exhibited a remarkable ability to inhibit cell proliferation in MCF7 cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Effects
In another investigation, an animal model was utilized to assess the anti-inflammatory effects of this compound. Results indicated a significant reduction in paw edema compared to control groups, suggesting its potential as a therapeutic agent for inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations:
- Bromine Position : The target compound’s 3-bromophenyl group may offer distinct steric interactions compared to BG14384’s 4-bromo substitution. Para-substituted bromine (BG14384) could reduce steric hindrance in planar binding pockets, whereas meta-substitution (target) may favor angled interactions .
- Fluorine Substitution : Compound 20’s fluorinated aryl groups enhance electronegativity, improving membrane permeability and protease inhibition efficacy (55% yield) .
Key Observations:
Spectroscopic and Analytical Data
While direct data for the target compound are lacking, analogs provide insights:
- IR Spectroscopy : A C-Br stretch is expected near 560–561 cm⁻¹ , consistent with benzoxazole derivatives (e.g., 561 cm⁻¹ in ) .
- NMR : Aromatic proton shifts for the 3-bromophenyl group would differ from para-substituted analogs (e.g., BG14384) due to diamagnetic anisotropy.
- HRMS : Fluorinated analogs (e.g., Compound 20) show precise mass matches (Δ < 0.002 Da), suggesting reliable structural confirmation for the target compound .
Research Findings and Implications
- Biological Activity: Fluorinated pyridazinones (e.g., Compound 20) demonstrate efficacy against Trypanosoma cruzi proteasome, highlighting the role of electronegative substituents in target binding . The target compound’s bromine substituent may mimic fluorine’s electron-withdrawing effects but with greater steric bulk.
- Solubility: BF37386’s dimethylamino group enhances hydrophilicity, whereas bromine or fluorine substituents may reduce aqueous solubility .
- Synthetic Challenges : Lower yields in analogs (e.g., 22% for Compound 7) underscore the difficulty of introducing bulky or polar groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
